Acetogenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

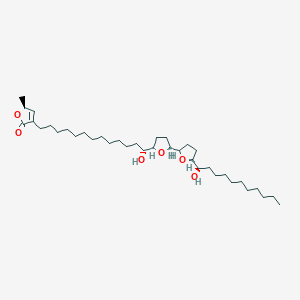

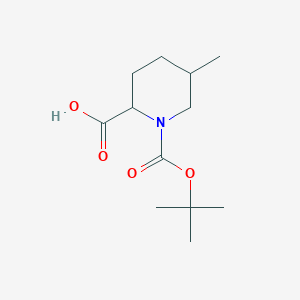

Acetogenins are a class of polyketide natural products found in plants of the family Annonaceae. They are characterized by linear 32- or 34-carbon chains containing oxygenated functional groups such as hydroxyls, ketones, epoxides, tetrahydrofurans, and tetrahydropyrans. These compounds often terminate with a lactone or butenolide . Over 400 members of this family of compounds have been isolated from 51 different species of plants . Acetogenins are known for their neurotoxicity and selective cytotoxicity against cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of acetogenins involves multiple steps, including the formation of the long aliphatic chain and the introduction of various oxygenated functional groups. One common approach is the polyketide pathway, which involves the sequential addition of acetate units to form the carbon chain.

Industrial Production Methods: Industrial production of acetogenins typically involves the extraction of these compounds from natural sources, such as the leaves, stems, and seeds of plants in the Annonaceae family. Techniques such as solvent extraction, column chromatography, and thin-layer chromatography are commonly used to isolate and purify acetogenins . For example, annonacin, a prevalent acetogenin, is often extracted from soursop leaves using solvents like hexane or methanol .

Análisis De Reacciones Químicas

Types of Reactions: Acetogenins undergo various chemical reactions, including:

Oxidation: Introduction of hydroxyl and ketone groups.

Reduction: Conversion of ketones to alcohols.

Substitution: Replacement of functional groups with others, such as acetoxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like acetic anhydride for acetoxylation.

Major Products: The major products formed from these reactions include hydroxylated, ketonated, and acetoxylated derivatives of the original acetogenin structure .

Aplicaciones Científicas De Investigación

Acetogenins have a wide range of scientific research applications:

Chemistry: Used as model compounds for studying polyketide biosynthesis and for developing synthetic methodologies.

Biology: Studied for their role in plant defense mechanisms and their interactions with other organisms.

Medicine: Investigated for their potential as anticancer agents due to their selective cytotoxicity against cancer cells and minimal toxicity to normal cells.

Industry: Used in the development of bio-pesticides and other agricultural products.

Mecanismo De Acción

Acetogenins exert their effects primarily by inhibiting NADH dehydrogenase, a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts the production of adenosine triphosphate (ATP), leading to cell death. This mechanism is particularly effective against cancer cells, which have higher energy demands and are more susceptible to disruptions in ATP production .

Comparación Con Compuestos Similares

- Annonacin

- Bullatacin

- Uvaricin

Comparison: Acetogenins are unique due to their long aliphatic chains and the presence of multiple oxygenated functional groups. Compared to other similar compounds, acetogenins have a higher degree of structural diversity, which contributes to their broad range of biological activities. For example, annonacin and bullatacin are known for their potent anticancer properties, while uvaricin exhibits strong pesticidal activity .

Propiedades

IUPAC Name |

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66O6/c1-3-4-5-6-7-13-16-19-22-31(38)33-24-26-35(42-33)36-27-25-34(43-36)32(39)23-20-17-14-11-9-8-10-12-15-18-21-30-28-29(2)41-37(30)40/h28-29,31-36,38-39H,3-27H2,1-2H3/t29-,31+,32+,33+,34+,35+,36+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLVCROWVOSNPT-XOTOMLERSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(butan-2-yl)-1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2873210.png)

![2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile](/img/structure/B2873211.png)

![2-cyclopropyl-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2873212.png)

![2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2873217.png)

![2-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B2873224.png)